N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is a fluorinated compound that has garnered attention in both chemical synthesis and biological research. Its unique trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
This compound can be synthesized through various methods, primarily involving the reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol. The hydrochloride form is obtained by treating the resulting ester with hydrochloric acid.
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is classified as an amide and falls under the category of fluorinated organic compounds. Its structural characteristics make it relevant in the development of pharmaceuticals and specialty chemicals.
The synthesis typically involves the following steps:
In industrial settings, large-scale production may utilize automated reactors and continuous flow processes to enhance efficiency and yield. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product with high purity.
The molecular formula for N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is , with a molecular weight of 247.64 g/mol. The IUPAC name is 2,2,2-trifluoroethyl piperidine-4-carboxylate; hydrochloride.
The structure features a piperidine ring substituted with a trifluoroethyl group and a carboxamide functional group.
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride involves its interaction with biological systems. The trifluoroethyl moiety enhances lipophilicity, allowing better membrane penetration and interaction with enzymes and receptors. The piperidine ring serves as a scaffold for binding to various molecular targets, potentially modulating their activity .
The compound exhibits stability under standard laboratory conditions but may react under specific conditions due to the presence of reactive functional groups.
Property | Value |
---|---|
Molecular Weight | 247.64 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts.
Structural analogs of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide demonstrate significant activity against critical kinase targets. Research on closely related N-(2-aminoethyl)piperidine-4-carboxamide derivatives revealed potent inhibition of:
The piperidine carboxamide scaffold enables simultaneous interaction with the ATP-binding sites of these structurally diverse kinases. Molecular docking studies indicate that the protonatable piperidine nitrogen forms salt bridges with conserved kinase residues, while the trifluoroethyl group occupies hydrophobic pockets through fluorine-mediated interactions. Compound optimization via support vector machine modeling and similarity searching yielded derivatives with enhanced binding affinities across all three kinase targets [3].
Table 2: Kinase Inhibition Profile of Piperidine-4-carboxamide Derivatives
Compound | VEGFR-2 Inhibition | ERK-2 Inhibition | Abl-1 Inhibition | Cellular IC₅₀ (K562) |
---|---|---|---|---|
6b (Analog) | High | High | High | 4.5 μM |
NEPT (6a) | Moderate | Moderate | Moderate | >10 μM |
The therapeutic efficacy of piperidine carboxamide derivatives stems from strategic disruption of interconnected oncogenic pathways:
Vertical Pathway Integration: Simultaneous inhibition of upstream VEGFR-2 and downstream ERK-2 blocks signal transduction cascades at multiple nodes. VEGFR-2 activation normally triggers the RAF-MEK-ERK phosphorylation cascade, while Abl-1 intersects with both pathways through protein-protein interaction networks. Multitarget compounds collapse this signaling redundancy [3].
Compensatory Mechanism Disruption: Cancer cells frequently develop resistance to single-target kinase inhibitors through pathway reactivation. Compound 6b analogs targeting VEGFR-2, ERK-2, and Abl-1 prevent this adaptation by eliminating parallel survival signaling routes. This is particularly evident in K562 leukemia cells, which exhibit hyperactivity across these kinase pathways [3].
Structural Conservation Exploitation: Despite sequence variations, the targeted kinases share conserved allosteric pockets that accommodate the piperidine carboxamide scaffold. The trifluoroethyl group enhances binding through hydrophobic interactions with gatekeeper residues common to VEGFR-2, ERK-2, and Abl-1 active sites [3] [4].
Piperidine carboxamide derivatives demonstrate cell-type-specific cytotoxicity through collaborative kinase inhibition:
Differential Sensitivity in Cancer Models:
HepG2 Hepatocellular Carcinoma:Derivatives exhibit moderate antiproliferative effects (IC₅₀ = 11.3 μM for compound 6b). Apoptosis induction occurs via mitochondrial pathway activation, with caspase-9 cleavage observed within 12 hours of treatment. This sensitivity correlates with high basal VEGFR-2 activity in this cell line [3].
K562 Chronic Myeloid Leukemia:Exceptional potency (IC₅₀ = 4.5 μM for compound 6b) results from simultaneous Abl-1 inhibition and disruption of BCR-ABL-independent survival pathways. Flow cytometry analyses demonstrate G₁/S cell cycle arrest and phosphatidylserine externalization within 24 hours, confirming accelerated apoptosis relative to HepG2 cells [3].
Selectivity Mechanisms:
Normal liver cell lines (QSG7701 and HL7702) show significantly reduced cytotoxicity (<35% inhibition at 100 μM), indicating a favorable therapeutic window. This selectivity arises from:
Table 3: Antiproliferative Effects of Lead Compound 6b
Cell Line | Tumor Type | IC₅₀ (μM) | Apoptosis Induction | Key Kinase Dependence |
---|---|---|---|---|
HepG2 | Hepatocellular carcinoma | 11.3 | Moderate, caspase-9 mediated | VEGFR-2 > ERK-2 |
K562 | Chronic myeloid leukemia | 4.5 | Robust, cell cycle arrest | Abl-1 > ERK-2 |
QSG7701 | Normal liver | >100 | Minimal | Not applicable |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5